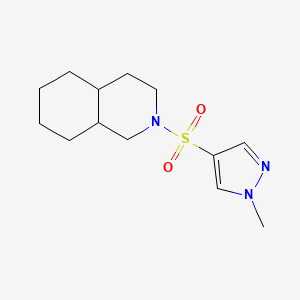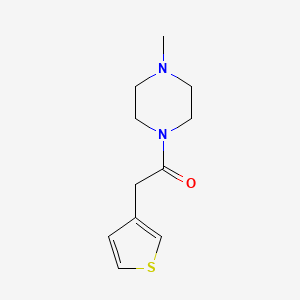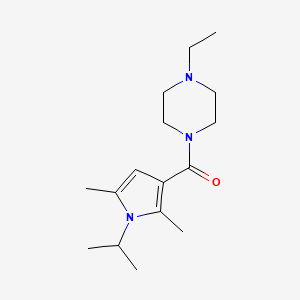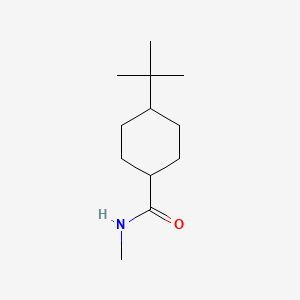
2-(1-methylpyrazol-4-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-methylpyrazol-4-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is a white crystalline powder that is synthesized using specific methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-(1-methylpyrazol-4-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline involves the inhibition of specific enzymes and pathways that are involved in inflammation and cancer cell growth. Specifically, this compound can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of pro-inflammatory cytokines. Additionally, it can inhibit the activity of phosphoinositide 3-kinase (PI3K), which is a pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-methylpyrazol-4-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline have been studied extensively. Studies have shown that this compound can reduce inflammation in various tissues and organs, including the lungs, liver, and brain. Additionally, it can inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
There are several advantages and limitations to using 2-(1-methylpyrazol-4-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline in lab experiments. One advantage is that this compound has been extensively studied, and its mechanism of action and physiological effects are well-understood. Additionally, this compound is relatively easy to synthesize using specific methods. However, one limitation is that this compound may not be suitable for all types of experiments, as its effects may vary depending on the specific cell or tissue type being studied.
Orientations Futures
There are several future directions for research on 2-(1-methylpyrazol-4-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline. One direction is to study its potential applications in other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different types of diseases. Finally, studies are needed to determine the potential side effects of this compound, as well as its interactions with other drugs and compounds.
Méthodes De Synthèse
The synthesis of 2-(1-methylpyrazol-4-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline involves a multi-step process that starts with the reaction between 4-methyl-1H-pyrazole and sulfur trioxide. The resulting product is then reacted with sodium hydroxide to form a sodium salt, which is then reacted with 1,2,3,4-tetrahydroisoquinoline to yield the final product. This synthesis method has been optimized to produce high yields of pure 2-(1-methylpyrazol-4-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline.
Applications De Recherche Scientifique
2-(1-methylpyrazol-4-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline has been extensively studied for its potential applications in medicine and pharmacology. One of its main applications is as a potential anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in various tissues and organs. Additionally, this compound has been studied for its potential use as an anti-cancer agent. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propriétés
IUPAC Name |
2-(1-methylpyrazol-4-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-15-10-13(8-14-15)19(17,18)16-7-6-11-4-2-3-5-12(11)9-16/h8,10-12H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXKBORRKXQPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC3CCCCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methylpyrazol-4-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B7512644.png)


![N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512662.png)
![N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide](/img/structure/B7512664.png)



![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)